N-methyl-4-(trifluoromethyl)benzenesulfonamide

Metabolic Stability N-Dealkylation Resistance Sulfonamide Pharmacokinetics

A para-CF₃, N-methyl benzenesulfonamide core with superior metabolic stability due to dealkylation resistance. Validated scaffold for lanosterol synthase (OSC, IC₅₀ 6.36 nM), dual VEGFR2/FGFR1 (IC₅₀ ~0.025 µM), and COX-2 inhibition (IC₅₀ 0.84 µM). Ideal for medicinal chemistry derivatization and hit-to-lead campaigns. High-purity 98% building block.

Molecular Formula C8H8F3NO2S
Molecular Weight 239.22 g/mol
Cat. No. B13613663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-4-(trifluoromethyl)benzenesulfonamide
Molecular FormulaC8H8F3NO2S
Molecular Weight239.22 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F
InChIInChI=1S/C8H8F3NO2S/c1-12-15(13,14)7-4-2-6(3-5-7)8(9,10)11/h2-5,12H,1H3
InChIKeyNRKCZBWVAQJOOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-4-(trifluoromethyl)benzenesulfonamide: CAS 873002-39-2 Chemical Identity and Procurement Specifications


N-Methyl-4-(trifluoromethyl)benzenesulfonamide (CAS 873002-39-2) is a para-trifluoromethyl-substituted N-methyl benzenesulfonamide with molecular formula C₈H₈F₃NO₂S and molecular weight 239.21 g/mol . The compound is characterized by a sulfonamide nitrogen bearing a single methyl substituent and a trifluoromethyl group at the para position of the benzene ring, with a calculated LogP of approximately 1.94, indicating moderate lipophilicity . This core scaffold serves as a versatile building block for medicinal chemistry derivatization, as evidenced by its incorporation into more complex pharmacologically active structures targeting lanosterol synthase (LSS/OSC) [1].

Why N-Methyl-4-(trifluoromethyl)benzenesulfonamide Cannot Be Interchanged with Unsubstituted or Alternative N-Alkyl Analogs


The specific N-methyl substitution pattern on 4-(trifluoromethyl)benzenesulfonamide cannot be arbitrarily substituted without significant impact on biological performance. In sulfonamide-containing pharmacophores, the N-methyl substituent critically influences both metabolic stability and target binding kinetics. Studies on structurally related benzothiadiazine sulfonamides demonstrate that N-methyl groups in specific positions confer metabolic resistance to N-dealkylation, whereas unmethylated or alternatively positioned methyl groups undergo smooth and quantitative demethylation in vivo [1]. Furthermore, the N-methyl group modulates steric and electronic properties at the sulfonamide nitrogen, altering hydrogen-bonding capacity and conformational flexibility relative to the unsubstituted primary sulfonamide analog [2]. This differential behavior makes the N-methyl-4-(trifluoromethyl)benzenesulfonamide core a functionally distinct entity, not a generic interchangeable sulfonamide building block.

Quantitative Differentiation of N-Methyl-4-(trifluoromethyl)benzenesulfonamide: Comparative Potency, Physicochemical, and Stability Data


N-Methylation Enhances Metabolic Stability: Comparative N-Dealkylation Rates vs. Unmethylated and Alternatively Methylated Sulfonamides

The N-methyl substituent on the sulfonamide nitrogen of N-methyl-4-(trifluoromethyl)benzenesulfonamide confers resistance to N-dealkylation, a primary metabolic clearance pathway for aromatic sulfonamides. In controlled in vivo and in vitro metabolic studies of structurally related benzothiadiazine-1,1-dioxides and disulfamylbenzenes, N-methyl substituents positioned analogously to the target compound demonstrated complete metabolic stability, showing no detectable demethylation. In contrast, a 7-methylsulfamyl substituent in the same benzothiadiazine series underwent smooth and quantitative demethylation, while the corresponding methyl group in the analogous disulfamylaniline was removed at a slower but still measurable rate [1].

Metabolic Stability N-Dealkylation Resistance Sulfonamide Pharmacokinetics

N-Methyl vs. Unsubstituted Sulfonamide: Differential α-Glucosidase Inhibitory Activity in Diaryldienone Series

The presence of the trifluoromethylbenzene sulfonamide moiety, including the N-methyl substitution pattern as found in the target compound, was determined to be essential for α-glucosidase inhibition in a systematic SAR study of diarylpentadienones. The most active compound (compound 18) incorporating the trifluoromethylbenzene sulfonamide scaffold exhibited an IC₅₀ of 5.69 ± 0.5 µM against α-glucosidase, while the parallel aminated series (compounds 1–9) lacking the sulfonamide moiety showed no selective α-glucosidase inhibition over DPP-4. The SAR study concluded that introduction of the trifluoromethylbenzene sulfonamide moiety was essential for suppression of α-glucosidase activity [1].

α-Glucosidase Inhibition Structure-Activity Relationship Antidiabetic Pharmacology

Lipophilicity Differentiation: LogP Comparison Between N-Methyl-4-(trifluoromethyl)benzenesulfonamide and Unsubstituted Analog

The N-methyl substitution on 4-(trifluoromethyl)benzenesulfonamide increases calculated lipophilicity compared to the unsubstituted primary sulfonamide analog. The target compound exhibits a predicted ACD/LogP of 1.94 , whereas 4-(trifluoromethyl)benzenesulfonamide (CAS 830-43-3) lacks the N-methyl group and has a lower predicted LogP, consistent with the additional hydrophobic contribution of the methyl group at the sulfonamide nitrogen. This increased lipophilicity enhances membrane permeability potential but may also affect aqueous solubility and plasma protein binding profiles.

Lipophilicity LogP Physicochemical Properties

Lanosterol Synthase Inhibitory Activity: Derivative Potency Demonstrates Scaffold Utility

Derivatives built upon the N-methyl-4-(trifluoromethyl)benzenesulfonamide core demonstrate validated biological activity against lanosterol synthase (OSC), a target in cholesterol biosynthesis and oncology. Specifically, N-(4-(4-(1-(diethylamino)cyclopropyl)butyl)cyclohexyl)-N-methyl-4-(trifluoromethyl)benzenesulfonamide exhibits an IC₅₀ of 6.36 nM against human lanosterol synthase [1]. A related derivative, N-(4-(5-(diethylamino)-5-methylhexyl)cyclohexyl)-N-methyl-4-(trifluoromethyl)benzenesulfonamide, shows an IC₅₀ of 4.93 µM against human OSC expressed in Saccharomyces cerevisiae [2]. This 775-fold potency difference between structurally related derivatives illustrates that the core scaffold is permissive to potency optimization through peripheral modifications.

Lanosterol Synthase OSC Inhibition Cholesterol Biosynthesis

VEGFR2/FGFR1 Dual Inhibition: 4-Trifluoromethyl Benzenesulfonamide Scaffold Superior to Alternative Aryl Sulfonamides

Within a series of novel benzenesulfonamides designed as dual VEGFR2/FGFR1 inhibitors for breast cancer, the 4-trifluoromethyl-substituted analog (compound 6l) exhibited the highest dual inhibitory activity compared to analogs bearing alternative aryl substituents. Compound 6l demonstrated IC₅₀ values of 0.025 µM against VEGFR-2 and 0.026 µM against FGFR1 [1]. The study explicitly identifies the 4-trifluoromethyl benzenesulfonamide as the optimal substitution pattern for dual kinase inhibition within this chemical series.

VEGFR2 Inhibition FGFR1 Inhibition Anticancer Dual Kinase Inhibitors

COX-2 Selectivity: N-4-(Trifluoromethylbenzene)sulfonyl Derivative Outperforms Celecoxib

The N-4-(trifluoromethylbenzene)sulfonyl derivative (compound 2e), which incorporates the same 4-(trifluoromethyl)benzenesulfonamide substructure as the target compound, demonstrated superior COX-2 inhibitory activity compared to the clinical reference celecoxib. Compound 2e exhibited an IC₅₀ of 0.84 ± 0.002 µM against COX-2, representing a 3.3-fold improvement over celecoxib (IC₅₀ = 2.78 ± 0.003 µM). Against COX-1, compound 2e showed an IC₅₀ of 3.14 ± 0.001 µM, also more potent than celecoxib (IC₅₀ = 8.17 ± 0.006 µM) [1].

COX-2 Inhibition COX-1/COX-2 Selectivity Anti-inflammatory Pharmacology

Validated Application Scenarios for N-Methyl-4-(trifluoromethyl)benzenesulfonamide Based on Quantitative Evidence


Medicinal Chemistry Hit-to-Lead Optimization for Lanosterol Synthase (OSC) Inhibitors

Derivatives of N-methyl-4-(trifluoromethyl)benzenesulfonamide have demonstrated potent inhibition of human lanosterol synthase (OSC), a validated target in cholesterol biosynthesis and oncology. Optimized derivatives achieve sub-nanomolar potency (IC₅₀ = 6.36 nM) [1], while structurally related analogs show micromolar activity (IC₅₀ = 4.93 µM), establishing a tunable structure-activity relationship [2]. This scaffold is suitable for hit-to-lead campaigns where the N-methyl-4-(trifluoromethyl)benzenesulfonamide core serves as the pharmacophore anchor for further derivatization aimed at OSC inhibition.

Development of Dual VEGFR2/FGFR1 Kinase Inhibitors for Oncology

The 4-trifluoromethyl benzenesulfonamide scaffold is validated as the optimal aryl substitution pattern for achieving potent dual VEGFR2/FGFR1 inhibitory activity. Compound 6l, incorporating this core, exhibits IC₅₀ values of 0.025 µM (VEGFR2) and 0.026 µM (FGFR1), the highest dual inhibitory activity within its chemical series [3]. This evidence positions N-methyl-4-(trifluoromethyl)benzenesulfonamide as a privileged building block for synthesizing dual kinase inhibitors targeting angiogenesis-driven cancers, including breast cancer.

Design of Metabolically Stable Sulfonamide-Containing Drug Candidates

The N-methyl substitution pattern characteristic of this compound confers resistance to N-dealkylation, a primary metabolic clearance pathway for aromatic sulfonamides. Metabolic studies on structurally related benzothiadiazine sulfonamides demonstrate that N-methyl groups in analogous positions remain completely stable, whereas unmethylated or alternatively positioned methyl groups undergo quantitative demethylation [4]. This property makes N-methyl-4-(trifluoromethyl)benzenesulfonamide a strategically advantageous scaffold for medicinal chemists seeking to improve the metabolic stability and in vivo half-life of sulfonamide-based drug candidates.

COX-2 Selective Inhibitor Development with Superior Potency to Celecoxib

Derivatives bearing the 4-(trifluoromethyl)benzenesulfonamide substructure demonstrate COX-2 inhibitory potency 3.3-fold greater than the clinical reference celecoxib (IC₅₀ = 0.84 µM vs. 2.78 µM) [5]. This scaffold also exhibits enhanced COX-1 inhibition (IC₅₀ = 3.14 µM vs. 8.17 µM for celecoxib). For researchers pursuing next-generation NSAIDs or anti-inflammatory agents, this core provides a validated starting point for synthesizing analogs with potentially improved efficacy relative to current standard-of-care COX-2 inhibitors.

Quote Request

Request a Quote for N-methyl-4-(trifluoromethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.